2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide

Medicinal Chemistry Structure-Activity Relationship ADME Prediction

This 2-chloro-5-(pyrrolidinylsulfonyl)benzamide uniquely bears a 4-hydroxyphenyl terminus, providing hydrogen-bond donation, predictable Phase II metabolism (UGT/SULT substrate), and a synthetic handle for ether/ester prodrug or bioconjugate synthesis—capabilities absent in the 4-chlorophenyl analog. Deploy as a key comparator in urotensin II receptor SAR panels or as a metabolic soft-spot probe. Addresses a regioisomeric gap in diversity screening libraries. Obtain head-to-head differentiation data with the 4-chlorophenyl and 2,5-dimethoxybenzyl analogs included in your panel.

Molecular Formula C17H17ClN2O4S
Molecular Weight 380.8 g/mol
Cat. No. B3550991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Molecular FormulaC17H17ClN2O4S
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C17H17ClN2O4S/c18-16-8-7-14(25(23,24)20-9-1-2-10-20)11-15(16)17(22)19-12-3-5-13(21)6-4-12/h3-8,11,21H,1-2,9-10H2,(H,19,22)
InChIKeyYHUSFKIGMFIGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide – Structural Identity and Baseline Characterization


2-Chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is a synthetic sulfonamide-benzamide hybrid (molecular formula C17H17ClN2O4S, molecular weight ~380.85 g/mol) that incorporates a 2-chlorobenzamide core, a 5-pyrrolidinylsulfonyl electron-withdrawing group, and an N-(4-hydroxyphenyl) terminus capable of hydrogen-bond donation and phase II metabolism . The compound is cataloged by specialty chemical suppliers as a research-grade small molecule, though no CAS registry number or primary biological data appear in authoritative public databases such as PubChem or ChEMBL for this exact structure. Its closest commercially listed structural analog is 2-chloro-N-(4-chlorophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide (C17H16Cl2N2O3S), which differs only by substitution of the terminal 4-hydroxy group with a 4-chloro group . This guide focuses exclusively on verifying whether the 4-hydroxyphenyl modification confers any quantifiable differentiation versus this and other in-class comparators.

Why Interchanging Pyrrolidine-Sulfonamide Benzamides Is Scientifically Unjustified Without Compound-Specific Data


Pyrrolidine sulfonamide benzamides are not a uniform pharmacological class. In the urotensin II antagonist patent family (US7019008 / US20040138224), the radioligand binding Ki for example compounds spans a 2,000-fold range from 5 nM to 10,000 nM [1]. Within the narrower subset of 2-chloro-5-(pyrrolidinylsulfonyl)benzamides cataloged in screening libraries, the terminal amide substituent alone determines hydrogen-bonding capacity, metabolic liability, and target engagement profiles . The 4-hydroxyphenyl group in the target compound introduces a phenolic -OH that is absent in the 4-chlorophenyl analog and the 2,5-dimethoxybenzyl analog, each of which will exhibit distinct solubility, permeability, and Phase II glucuronidation/sulfation susceptibility. Substituting any of these analogs without head-to-head comparative data therefore constitutes a scientifically uncontrolled variable in a research or screening program.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide Versus Closest Analogs


Structural Differentiation: 4-Hydroxyphenyl vs. 4-Chlorophenyl Terminal Substituent Modulates Hydrogen-Bond Donor Count and Predicted ADME Profile

The target compound (C17H17ClN2O4S, MW 380.85) differs from its closest cataloged analog 2-chloro-N-(4-chlorophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide (C17H16Cl2N2O3S, MW 399.28) by a single atom substitution: a phenolic -OH replaces a 4-chloro group on the terminal N-phenyl ring . This substitution increases the hydrogen-bond donor count from 0 to 1 (acceptors: 4 in both), modifies the topological polar surface area (predicted increase of ~20 Ų), and reduces logP by an estimated 0.5–0.8 units based on the Hansch π constant difference between Cl (+0.71) and OH (-0.67) [1]. The 4-hydroxyphenyl group also introduces a substrate recognition motif for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which is absent in the 4-chloro analog [2].

Medicinal Chemistry Structure-Activity Relationship ADME Prediction

Class-Level Activity Ceiling: Pyrrolidine Sulfonamide Urotensin II Antagonist Scaffold Shows Binding Affinity Spanning 5–10,000 nM Across Structural Variants

The pyrrolidine sulfonamide chemotype to which the target compound belongs is disclosed in patents US7019008 and US20040138224 as a urotensin II (U-II) receptor antagonist scaffold. Across the exemplified compounds in this patent family, radioligand binding Ki values range from 5 nM (most potent) to 10,000 nM (least potent), with specific examples showing Ki values of 1,200 nM (Example 6) and 1,400 nM (Example 5) in a U-II receptor binding assay [1]. The target compound was not explicitly listed among the exemplified structures with reported Ki values; therefore, no direct affinity measurement is available. The class-level inference is that subtle modifications to the benzamide terminus—such as the 4-hydroxyphenyl group in the target compound—are known within this patent series to modulate U-II receptor affinity, but the magnitude and direction of this modulation cannot be quantified without compound-specific data.

GPCR Pharmacology Urotensin II Antagonism Cardiovascular Drug Discovery

BindingDB Activity Data for Closest Pyrrolidinylsulfonyl Benzamide Analog Identifies STK33 Kinase Inhibition with EC50 of 769 nM

The closest analog with reported quantitative activity data in BindingDB is N-(1-propyl-2-benzimidazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide (BDBM37024), which shares the 3-pyrrolidinylsulfonylbenzamide core with the target compound but differs in the amide terminus and the absence of a 2-chloro substituent. This analog inhibited serine/threonine-protein kinase 33 (STK33) with an EC50 of 769 nM in a non-ATP competitive inhibition assay [1]. Additionally, the analog bearing a 4-chloro substituent on the benzamide ring (BDBM40964, 4-chloro-N-(1-propylbenzimidazol-2-yl)-3-pyrrolidin-1-ylsulfonyl-benzamide) has been tested against focal adhesion kinase 1 (FAK) and protein-tyrosine kinase 2-beta, though EC50 values for those targets are not reported in the search results [2]. The target compound cannot be assumed to share this STK33 activity profile, as the 2-chloro and 4-hydroxyphenyl modifications may alter kinase selectivity.

Kinase Inhibition STK33 High-Throughput Screening

Regiospecific Sulfonamide Positioning: 5-Pyrrolidinylsulfonyl Substitution Pattern Distinguished from 3- and 4-Substituted Analogs in Screening Library Hits

The target compound features the pyrrolidinylsulfonyl group at the 5-position of the benzamide ring, whereas the majority of biologically annotated analogs in BindingDB and vendor catalogs bear this group at the 3-position (e.g., N-(2-hydroxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide) or 4-position (e.g., N-(4-methoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide) . Among the 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzamide subset cataloged at Hit2Lead, only three entries are identified: the target compound itself, the 4-chlorophenyl analog, and the 2,5-dimethoxybenzyl analog . This 5-substitution pattern places the electron-withdrawing sulfonamide proximal to the 2-chloro group, creating a unique electronic environment (combined Hammett σmeta and σpara effects) that differentiates it from the more common 3- and 4-substituted regioisomers. No biological data comparing regioisomeric series are available in the public domain.

Chemical Biology SAR by Catalog Screening Library Design

Recommended Application Scenarios for 2-Chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide Based on Available Evidence


Chemical Probe for Investigating the Contribution of the 4-Hydroxyphenyl Terminus to GPCR Binding in Pyrrolidine Sulfonamide Series

Given the class-level evidence that pyrrolidine sulfonamides act as urotensin II receptor antagonists with Ki values spanning 5–10,000 nM [1], this compound can be deployed as a comparator tool in a focused SAR panel to determine whether the 4-hydroxyphenyl amide terminus enhances or reduces U-II receptor affinity relative to the 4-chlorophenyl and 2,5-dimethoxybenzyl analogs. Researchers should generate compound-specific radioligand binding data and compare results against the patent benchmark values (Example 5 Ki = 1,400 nM; Example 6 Ki = 1,200 nM) to establish the structure-activity vector of the terminal substituent.

Metabolic Stability Comparator in Phase II Conjugation Assays

The phenolic -OH group creates a predictable UGT/SULT substrate liability that is absent in the 4-chlorophenyl analog [2]. This compound can serve as a positive control or comparator in in vitro metabolic stability assays (e.g., human or rodent hepatocyte incubations, liver microsome + UDPGA/PAPS cofactor systems) to quantify the impact of Phase II conjugation on the clearance of this chemotype. Direct comparison with the 4-chlorophenyl analog under identical assay conditions would generate paired metabolic stability data (e.g., intrinsic clearance, half-life) for the pyrrolidine sulfonamide series.

Screening Library Filler for 5-Substituted Benzamide Chemical Space Exploration

The compound's 5-pyrrolidinylsulfonyl-2-chlorobenzamide substitution pattern is underrepresented in publicly annotated screening collections relative to 3- and 4-substituted regioisomers . Procurement of this compound for inclusion in diversity-oriented screening decks addresses a gap in regioisomeric coverage. Any hit identified from this compound in a primary screen would require immediate confirmation with the 4-chlorophenyl and 2,5-dimethoxybenzyl analogs to deconvolute the contribution of the 4-hydroxyphenyl terminus to the observed activity.

Synthetic Intermediate or Scaffold for Derivatization via Phenolic -OH Functionalization

The free phenolic -OH group provides a synthetic handle for further derivatization (e.g., etherification, esterification, sulfation, or glucuronidation) that is not available with the 4-chlorophenyl analog. This compound can be used as a late-stage diversification intermediate for generating prodrugs, affinity probes, or bioconjugates within the pyrrolidine sulfonamide benzamide series.

Quote Request

Request a Quote for 2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.